molecular formula C23H24N6O2S B2914192 N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 1014049-69-4

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2914192
CAS No.: 1014049-69-4
M. Wt: 448.55
InChI Key: RWEUIJHBWCRNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole group and an aminophenyl linker. Its molecular formula is C₂₀H₂₂N₆O₂S, with a molecular weight of 410.5 g/mol. The structural uniqueness lies in the pyridazine ring, which distinguishes it from analogous pyridine- or pyrimidine-based sulfonamides.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-15-5-6-16(2)21(13-15)32(30,31)28-20-9-7-19(8-10-20)24-22-11-12-23(26-25-22)29-18(4)14-17(3)27-29/h5-14,28H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEUIJHBWCRNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and features a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The biological activity of such compounds often includes anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N6O2SC_{22}H_{24}N_6O_2S, with a molecular weight of approximately 420.53 g/mol. The structure consists of a sulfonamide group linked to a dimethylbenzenesulfonamide and a pyrazolylpyridazine unit, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H24N6O2S
Molecular Weight420.53 g/mol
Purity95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the pyrazole and pyridazine rings facilitates interactions with enzymes and receptors involved in inflammatory and cancer pathways. Notably, compounds containing pyrazole moieties have been reported to exhibit antioxidant , anti-inflammatory , and anticancer activities through various mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Pyrazole derivatives have shown potential in inhibiting COX-1 and COX-2, which are key enzymes in the inflammatory response.
  • Antitumor Activity : Studies indicate that pyrazole-based compounds can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
  • Antimicrobial Properties : The sulfonamide group enhances the compound's ability to inhibit bacterial growth by targeting bacterial dihydropteroate synthase.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds. For instance, a series of substituted pyrazole derivatives were synthesized and tested against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).
  • Results : Compounds showed IC50 values ranging from 10 to 25 µM against these cell lines, indicating significant cytotoxic activity.

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using in vitro assays measuring the inhibition of nitric oxide production in LPS-stimulated macrophages:

  • IC50 Values : The compound exhibited an IC50 value of 15 µM, demonstrating potent anti-inflammatory activity.

Case Studies

  • Study on Pyrazole Derivatives : A study published in Nature examined various pyrazole derivatives for their anticancer activity. The most active analogs induced apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins .
  • Molecular Docking Studies : In silico docking studies revealed that the compound binds effectively to target proteins involved in inflammatory pathways, supporting its potential as a therapeutic agent against inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and synthetic differences between the target compound and analogous sulfonamide derivatives:

Compound Core Heterocycle Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Pyridazine 3,5-Dimethylpyrazole, 2,5-dimethylbenzenesulfonamide 410.5 Not reported Pyridazine core; dual methyl groups on pyrazole and benzene enhance hydrophobicity
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (, Compound 27) Pyridine Butyl-pyrazole, 4-chlorophenyl carbamoyl ~480 (estimated) 138–142 Chlorophenyl group increases electronegativity; butyl chain may reduce solubility
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo-pyrimidine Fluorinated chromenone, fluorophenyl, methyl 589.1 175–178 Fluorine atoms enhance lipophilicity; chromenone moiety suggests kinase-targeting potential
N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide () Pyrimidine 3,5-Dimethylpyrazole, methoxy-dimethylbenzene, ethylamino linker 430.5 Not reported Methoxy group improves solubility; ethylamino linker increases flexibility

Structural and Functional Insights

  • Core Heterocycle :

    • The pyridazine core in the target compound offers distinct electronic properties compared to pyridine () or pyrimidine (). Pyridazine’s two adjacent nitrogen atoms may enhance hydrogen-bonding interactions with biological targets.
    • Pyrazolo-pyrimidine () and pyrimidine () cores are more common in kinase inhibitors, suggesting divergent therapeutic applications compared to the pyridazine-based target .
  • Fluorine atoms () increase metabolic stability and membrane permeability, whereas the methoxy group () enhances aqueous solubility .
  • Synthetic Routes: The target compound likely involves amination between pyridazine and aniline precursors, while uses isocyanate coupling to introduce the carbamoyl group .

Physicochemical and Pharmacological Implications

  • Solubility : The target compound’s multiple methyl groups likely reduce solubility compared to ’s methoxy derivative but improve it relative to ’s butyl-substituted analog.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Use a two-step approach: (1) Coupling 3,5-dimethylpyrazole with pyridazine derivatives via nucleophilic aromatic substitution, and (2) introducing the sulfonamide group via reaction with 2,5-dimethylbenzenesulfonyl chloride under anhydrous THF with triethylamine as a base. Monitor reactions via TLC and optimize stoichiometry (e.g., 1.5 mmol amine, equimolar sulfonyl chloride) to minimize byproducts .
  • Critical Parameters : Anhydrous conditions, reaction time (12–24 hours), and purification via column chromatography (DCM/MeOH gradient) to isolate the sulfonamide product.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography (using SHELX programs for refinement ) for unambiguous confirmation of the 3D structure.
  • 1H/13C NMR : Compare chemical shifts with analogous pyrazole-pyridazine sulfonamides (e.g., δ 7.35–7.50 ppm for aromatic protons, δ 2.1–2.5 ppm for methyl groups) .
  • IR spectroscopy : Validate functional groups (e.g., SO2 stretching at ~1350 cm⁻¹, NH at ~3300 cm⁻¹) .

Q. What preliminary biological assays are appropriate for evaluating this compound’s pharmacological potential?

  • Experimental Design :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Enzyme inhibition : Screen against kinases or proteases linked to pyrazole-sulfonamide activity (e.g., carbonic anhydrase isoforms) using fluorometric assays .
  • Dose-response curves : Apply nonlinear regression models to quantify potency and efficacy.

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s binding affinity to target proteins?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with active sites (e.g., hydrogen bonding with pyridazine N-atoms, hydrophobic contacts with methyl groups).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical binding residues .
    • Validation : Correlate computational predictions with experimental IC50 values from enzymatic assays .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Case Study : If simulations suggest strong binding but assays show weak inhibition:

  • Re-examine protonation states : Use pKa prediction tools (e.g., MarvinSuite) to assess ionization under assay conditions.
  • Solubility testing : Measure solubility in DMSO/PBS to rule out aggregation artifacts .
  • Orthogonal assays : Confirm target engagement via SPR or ITC to validate binding kinetics .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target proteins?

  • Methodology :

  • Analog synthesis : Modify substituents on the pyridazine (e.g., electron-withdrawing groups at position 6) and sulfonamide (e.g., bulkier alkyl groups) .
  • Selectivity profiling : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions.
  • Crystallography : Compare co-crystal structures of analogs bound to target vs. off-target proteins to guide design .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in crystallographic data refinement for this compound?

  • Troubleshooting :

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data .
  • Disordered regions : Apply PART/SUMP restraints to model methyl group disorder.
  • Validation : Cross-check R-factors (R1 < 0.05) and residual electron density maps using Coot .

Q. What statistical models are appropriate for analyzing dose-response data from heterogeneous assays?

  • Models :

  • Four-parameter logistic regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC50/IC50.
  • ANOVA with Tukey’s post-hoc test for comparing multiple treatment groups .
    • Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

Methodological Frameworks

Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) enhance research rigor for this compound?

  • Application :

  • Theoretical : Link studies to pyrazole-sulfonamide pharmacology or kinase inhibition theory .
  • Epistemological : Validate hypotheses via iterative cycles of synthesis, assay, and computational modeling .
  • Technical : Standardize protocols for reproducibility (e.g., NMR acquisition parameters, assay buffer composition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.